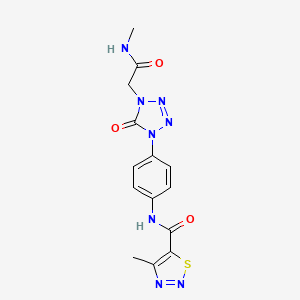

4-methyl-N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1,2,3-thiadiazole-5-carboxamide

Description

This compound is a heterocyclic hybrid featuring a 1,2,3-thiadiazole core linked to a tetrazolyl-phenyl moiety via a carboxamide bridge. The tetrazole ring incorporates a methylamino-oxoethyl substituent, which may enhance solubility and bioavailability compared to simpler tetrazole derivatives. The thiadiazole carboxamide group is a common pharmacophore in medicinal chemistry, often associated with antimicrobial, anticancer, and anti-inflammatory activities . Its synthesis likely involves multi-step coupling reactions, analogous to methods described for structurally related thiazole and benzothiazole carboxamides (e.g., hydrolysis of esters followed by amide bond formation using coupling reagents like HATU or EDCI) .

Properties

IUPAC Name |

4-methyl-N-[4-[4-[2-(methylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N8O3S/c1-8-12(26-20-17-8)13(24)16-9-3-5-10(6-4-9)22-14(25)21(18-19-22)7-11(23)15-2/h3-6H,7H2,1-2H3,(H,15,23)(H,16,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHPPDSZOSLPJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-methyl-N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.

The molecular formula of the compound is with a molecular weight of approximately 374.38 g/mol. The structure includes a thiadiazole moiety, which is often associated with various biological activities.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against several cancer cell lines. Notably, it has been evaluated for its inhibitory effects on the c-Met signaling pathway, which is critical in cancer progression.

Key Findings:

- Inhibition of c-Met: The compound demonstrated significant inhibition of c-Met phosphorylation in both cell-free and cellular assays, indicating its potential as a targeted therapy for cancers that exhibit c-Met overexpression .

- Cell Cycle Arrest and Apoptosis: It induced cell cycle arrest and apoptosis in MKN-45 gastric cancer cells, showcasing its mechanism as an antitumor agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Thiadiazole Moiety: The presence of the thiadiazole ring is essential for cytotoxic activity. Modifications in this region can significantly alter potency .

- Substituents: The methyl group at the fourth position of the phenyl ring enhances activity by influencing electronic properties and steric factors .

Study 1: In Vitro Evaluation

In a study assessing various thiadiazole derivatives, this compound was tested against multiple human cancer cell lines. It showed promising results with IC50 values indicating potent cytotoxicity .

Study 2: Mechanistic Insights

Further investigations revealed that the compound not only inhibited c-Met but also affected downstream signaling pathways involved in cell proliferation and survival. This dual action suggests potential for combination therapies targeting multiple pathways in cancer treatment .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 374.38 g/mol |

| Biological Activity | Anticancer (c-Met inhibitor) |

| Mechanism of Action | Cell cycle arrest and apoptosis |

| Key Findings | Significant cytotoxicity against various cancer cell lines |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Below is a comparative analysis with key analogs:

Key Observations :

- Bioisosteric Tetrazole: The tetrazole ring serves as a bioisostere for carboxylic acids, improving metabolic stability compared to compounds with carboxyl groups (e.g., thiazolidinone derivatives in ).

- Substituent Effects: The methylamino-oxoethyl group may facilitate hydrogen bonding with enzymes or receptors, analogous to acetamide substituents in benzothiazole derivatives .

Pharmacological Potential (Inferred from Analogs)

- Anticancer Activity : Thiadiazoles and thiazoles in exhibit IC₅₀ values in the µM range against cancer cell lines. The target’s thiadiazole-tetrazole hybrid may synergize mechanisms like kinase inhibition and DNA intercalation.

- Antimicrobial Activity: Benzothiazole-thiazolidinones show MIC values of 2–8 µg/mL against S. aureus and E. coli . The tetrazole’s nitrogen-rich structure could enhance antibacterial potency.

Computational and Crystallographic Studies

- Structural Validation : Programs like SHELXL (used in 85% of small-molecule crystal structures) and Multiwfn (for electron-density analysis) are critical for confirming the target’s geometry and electronic properties .

- Docking Studies : Analogous thiadiazoles exhibit strong binding to EGFR and COX-2 in silico, suggesting plausible targets for the compound .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for achieving high yields of the compound, given its complex heterocyclic architecture?

- Methodological Answer : Multi-step synthesis involving sequential coupling reactions is critical. Key steps include:

- Amide bond formation between tetrazole intermediates and thiadiazole-carboxylic acid derivatives under reflux conditions (e.g., ethanol, 60–80°C) .

- Purification via recrystallization (DMF/ethanol mixtures) or column chromatography to isolate the final product .

- Yield optimization : Control reaction pH (7–9) and use coupling agents like EDCI to enhance efficiency .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

- Methodological Answer :

- IR spectroscopy to identify carbonyl (C=O, ~1650–1750 cm⁻¹) and amine (N-H, ~3200–3400 cm⁻¹) groups .

- ¹H/¹³C NMR to resolve methyl groups (δ 2.1–2.5 ppm), aromatic protons (δ 7.0–8.0 ppm), and tetrazole/thiadiazole ring signals .

- High-resolution mass spectrometry (HRMS) for molecular weight validation (±1 ppm accuracy) .

Q. How are common synthetic impurities identified and mitigated?

- Methodological Answer :

- By-product formation : Monitor reactions via TLC/HPLC for intermediates like unreacted tetrazole precursors or hydrolyzed amides .

- Mitigation : Adjust stoichiometry (1.2:1 molar ratio for coupling steps) and use inert atmospheres (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to kinase targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) to simulate interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonding between the carboxamide group and kinase residues (e.g., Lys721) .

- MD simulations (GROMACS) over 100 ns to assess stability of ligand-receptor complexes .

- Free energy calculations (MM-PBSA) to quantify binding energies (ΔG < -8 kcal/mol suggests high affinity) .

Q. How do researchers resolve contradictions in bioactivity data across assays (e.g., IC₅₀ variability)?

- Methodological Answer :

- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize to controls (e.g., doxorubicin) .

- Meta-analysis : Apply statistical tools (ANOVA, p < 0.05) to compare datasets and identify outliers due to solvent effects (DMSO >1% can alter results) .

Q. What strategies minimize by-products in large-scale synthesis?

- Methodological Answer :

- Flow chemistry : Continuous reactors reduce side reactions (e.g., tetrazole ring decomposition) by precise temperature/pH control .

- DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) using response surface methodology (RSM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.